Cas no 1804845-15-5 (Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-carboxylate)

メチル 3-(アミノメチル)-2-ブロモ-5-(ジフルオロメチル)ピリジン-4-カルボキシレートは、高度に機能化されたピリジン誘導体であり、医薬品中間体や農薬合成における重要な構築ブロックとしての応用が期待される化合物です。臭素原子とジフルオロメチル基の電子求引性、アミノメチル基の求核性、エステル部位の反応性を併せ持つため、多様な官能基変換が可能です。特に、ハロゲン置換基と活性エステルの共存により、パラジウムカップリング反応や求核置換反応を経た精密分子設計が可能となる点が特徴です。この多機能性分子は複雑な骨格構築において高い合成有用性を示し、創薬化学分野での活用が注目されています。

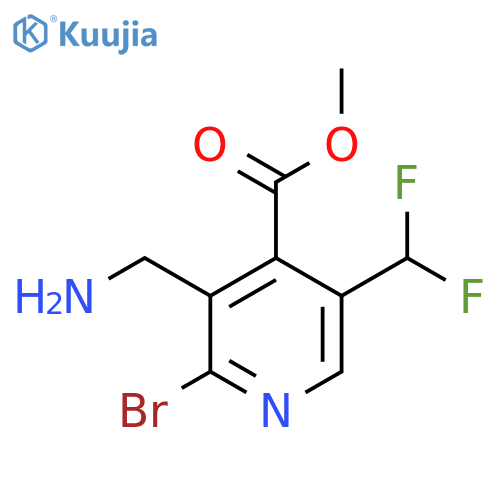

1804845-15-5 structure

商品名:Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-carboxylate

CAS番号:1804845-15-5

MF:C9H9BrF2N2O2

メガワット:295.080768346787

CID:4808984

Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-carboxylate

-

- インチ: 1S/C9H9BrF2N2O2/c1-16-9(15)6-4(2-13)7(10)14-3-5(6)8(11)12/h3,8H,2,13H2,1H3

- InChIKey: CPZNGKQCKZIZNP-UHFFFAOYSA-N

- ほほえんだ: BrC1C(CN)=C(C(=O)OC)C(C(F)F)=CN=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 256

- トポロジー分子極性表面積: 65.2

- 疎水性パラメータ計算基準値(XlogP): 1.2

Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029054871-1g |

Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-carboxylate |

1804845-15-5 | 97% | 1g |

$1,490.00 | 2022-04-01 |

Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-carboxylate 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

1804845-15-5 (Methyl 3-(aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-carboxylate) 関連製品

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量